molecular formula C14H14N4O2S B6502533 1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide CAS No. 1421491-52-2

1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B6502533
CAS No.: 1421491-52-2
M. Wt: 302.35 g/mol
InChI Key: QUMUZJBUJKVXML-UHFFFAOYSA-N
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Description

1-acetyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C14H14N4O2S and its molecular weight is 302.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.08374688 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing similar structures, such as imidazole and thiazole, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds with similar structures often interact with their targets through hydrogen bonding, electrostatic interactions, and other non-covalent interactions . These interactions can lead to changes in the target’s function, which can result in various biological effects .

Biochemical Pathways

For example, imidazole-containing compounds have been reported to affect pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Pharmacokinetics

Compounds with similar structures, such as imidazole, are known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can also be influenced by various factors, including their chemical structure and the presence of functional groups .

Result of Action

For example, they can inhibit the growth of bacteria, mycobacteria, tumors, and fungi, reduce inflammation and fever, prevent oxidative damage, kill amoebae and helminths, and prevent ulcer formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .

Properties

IUPAC Name

1-acetyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-9(19)18-6-11(7-18)13(20)17-14-16-12(8-21-14)10-3-2-4-15-5-10/h2-5,8,11H,6-7H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMUZJBUJKVXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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